Product packaging for C188-9(Cat. No.:CAS No. 432001-19-9)

C188-9

Katalognummer: B1668181
CAS-Nummer: 432001-19-9
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: QDCJDYWGYVPBDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21NO5S B1668181 C188-9 CAS No. 432001-19-9

Eigenschaften

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCJDYWGYVPBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432001-19-9
Record name C-188-9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TTI-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Beschreibung

Background of Signal Transducer and Activator of Transcription 3 (STAT3) in Cellular Biology and Disease

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that relays signals from cytokines and growth factors on the cell surface to the nucleus, thereby regulating the expression of genes crucial for various cellular functions. youtube.compatsnap.com Discovered in the early 1990s, STAT3 is a member of the STAT family of proteins and is essential for processes such as cell proliferation, differentiation, survival, and immune responses. youtube.comnih.gov The Janus kinase (JAK)/STAT3 signaling pathway is a key regulatory network for these cellular activities. nih.gov

Under normal physiological conditions, STAT3 activation is a transient and tightly controlled process. glgpharma.com However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human diseases. numberanalytics.comnih.govnih.gov In many types of cancer, including solid tumors and hematological malignancies, STAT3 is constitutively activated, meaning it is always "on." glgpharma.comresearchgate.net This relentless signaling contributes to cancer progression by:

Promoting uncontrolled cell proliferation and survival: STAT3 activates genes like c-Myc and cyclin D1, which drive the cell cycle, and upregulates anti-apoptotic proteins that prevent programmed cell death. numberanalytics.comnih.gov

Inducing angiogenesis: It promotes the formation of new blood vessels that supply tumors with nutrients. nih.gov

Facilitating metastasis and invasion: STAT3 is involved in processes that allow cancer cells to spread to other parts of the body. researchgate.netcancer.gov

Suppressing anti-tumor immunity: It helps tumors evade the immune system by promoting immunosuppressive cells and inhibiting the function of cancer-fighting T cells. numberanalytics.comnih.gov

Maintaining cancer stem cells: STAT3 signaling is implicated in the self-renewal of tumor stem cells, which are thought to drive tumor initiation and recurrence. numberanalytics.com

Beyond cancer, dysregulated STAT3 signaling is also implicated in autoimmune diseases, where it contributes to chronic inflammation and tissue damage. nih.govdovepress.com

Rationale for STAT3-Targeted Therapeutic Development

Given its central role as a master regulator of tumor-promoting activities, STAT3 has emerged as a highly attractive target for cancer therapy. scientificarchives.comnih.gov The rationale for developing STAT3 inhibitors is compelling; blocking its activity could simultaneously disrupt multiple pathways essential for tumor growth and survival. nih.gov Inhibition of STAT3 has been shown in preclinical models to induce apoptosis in tumor cells and lead to tumor regression. researchgate.netnih.gov

However, developing effective and specific STAT3 inhibitors has been challenging for several reasons:

Structural Similarity: STAT3 shares a high degree of structural similarity with other STAT family members, making it difficult to design inhibitors that are highly selective and avoid off-target effects. rsc.orgpatsnap.com

Lack of a Defined Pocket: The STAT3 monomer lacks a deep, well-defined binding pocket, which is a common feature targeted by small molecule drugs. rsc.org

Essential Physiological Roles: Because STAT3 is crucial for normal cellular functions, broad inhibition carries the risk of toxicity to healthy cells. nih.gov

Despite these hurdles, significant efforts have been made to develop various classes of STAT3 inhibitors, including small molecules, peptides, and oligonucleotides, that target different domains of the STAT3 protein to block its activation and function. nih.govscientificarchives.comnih.gov The primary target for many small molecule inhibitors is the Src Homology 2 (SH2) domain, which is critical for STAT3 dimerization—a necessary step for its activation. cancer.govfrontiersin.org

Overview of C188 and its Evolution to C188-9

In the quest for a clinically viable STAT3 inhibitor, researchers used computer-based screening of large chemical libraries to identify compounds that could bind to the SH2 domain of STAT3. tvarditherapeutics.com This effort led to the identification of an initial hit compound known as C188. tvarditherapeutics.com

Further medicinal chemistry and hit-to-lead optimization strategies focused on improving the potency and drug-like properties of C188. tvarditherapeutics.com This iterative process resulted in the development of this compound, also known as TTI-101. tvarditherapeutics.comnih.gov this compound is an orally bioavailable, binaphthol-sulfonamide-based small molecule designed to be a potent and specific STAT3 inhibitor. cancer.gov

The mechanism of action for this compound involves directly targeting the phosphotyrosyl peptide binding site within the STAT3 SH2 domain. cancer.govcaymanchem.com By competitively binding to this site, this compound blocks two critical steps in STAT3 activation:

The recruitment of STAT3 to activated cytokine receptors. tvarditherapeutics.com

The subsequent homodimerization of phosphorylated STAT3 molecules. tvarditherapeutics.com

This inhibition prevents the translocation of STAT3 into the nucleus, thereby blocking its ability to bind to DNA and regulate the expression of its target genes. cancer.gov Research has shown that this compound binds to STAT3 with high affinity and is more potent than its predecessor, C188, at inhibiting STAT3 phosphorylation. nih.govmedchemexpress.com

Table 1: Comparison of C188 and this compound Effects on Gene Expression in HNSCC Xenografts This interactive table summarizes data on how C188 and this compound affect gene expression. Use the search bar to filter by gene regulation type or compound.

CompoundTotal Genes AlteredDown-regulated GenesUp-regulated GenesKnown STAT3 Target Genes Affected
C1883717207
This compound3849528976

Data sourced from a study on head and neck squamous cell carcinoma (HNSCC) xenografts. nih.govmedchemexpress.com

Current Status of this compound as a Research Compound and Investigational Drug

This compound (TTI-101) has progressed from a laboratory research tool to an investigational drug undergoing clinical evaluation. tvarditherapeutics.comcancer.gov Preclinical studies have demonstrated its potential therapeutic effects across a range of disease models.

In Oncology:

Head and Neck Squamous Cell Carcinoma (HNSCC): this compound has been shown to inhibit cell growth, induce apoptosis, and impair the migration and invasion of HNSCC cells. nih.gov It also enhanced the chemosensitivity of these cancer cells. nih.gov

Pancreatic Cancer: The compound has been found to synergistically enhance the anti-tumor effects of the demethylating agent decitabine. nih.govmdpi.comfrontiersin.org

Acute Myeloid Leukemia (AML): this compound inhibits STAT3 activation and induces apoptosis in AML cell lines and primary patient samples. caymanchem.com

Breast Cancer: Recent studies show that this compound can reduce the viability of patient-specific primary breast cancer cells, suggesting its potential as a personalized therapy. nih.govnih.gov

Hepatocellular Carcinoma (HCC): In mouse models, this compound reduced the development of liver cancer. caymanchem.com

In Other Diseases:

Fibrosis: Tvardi Therapeutics has initiated a Phase 2 clinical trial (REVERTIPF) to evaluate TTI-101 for the treatment of idiopathic pulmonary fibrosis (IPF). patsnap.com

Muscle Wasting: this compound has shown a beneficial effect in preventing thermal burn-induced skeletal muscle wasting in mice. nih.gov It also increased muscle fiber size in a mouse model of cancer cachexia. caymanchem.com

As an investigational new drug, TTI-101 is being evaluated in multiple NCI-supported clinical trials for various advanced solid tumors, including HCC and pancreatic and head and neck cancers, both as a monotherapy and in combination with other treatments like radiation and immunotherapy. tvarditherapeutics.comcancer.govlarvol.com These trials aim to establish its clinical utility in diseases driven by STAT3 overactivation. patsnap.com

Table 2: Selected Preclinical Research Findings for this compound (TTI-101) This interactive table highlights key preclinical findings for this compound. Use the search bar to filter by disease model or observed effect.

Disease ModelObserved EffectReference
Acute Myeloid Leukemia (AML)Inhibits STAT3 activation, induces apoptosis. IC50s = 8-18 µM in patient-derived cells. caymanchem.com
Head and Neck Squamous Cell Carcinoma (HNSCC)Inhibits cell growth, impairs migration and invasion, enhances chemosensitivity. nih.gov
Pancreatic CancerEnhances efficacy of decitabine, inhibits proliferation and migration. nih.gov
Hepatocellular Carcinoma (HCC)Reduces development of HCC in mice by reducing hepatic steatosis. caymanchem.com
Breast CancerReduces viability of patient-specific primary cells. nih.gov
Cancer Cachexia (mouse model)Increases muscle fiber size. caymanchem.com
Thermal Burn Injury (mouse model)Prevents skeletal muscle wasting. nih.gov

This compound as a STAT3 Inhibitor

This compound functions as a direct inhibitor of STAT3. cancer.govsigmaaldrich.comnih.govfrontiersin.org Its mechanism is not based on targeting upstream kinases like JAK or Src, but rather on direct interaction with the STAT3 protein itself. selleckchem.com This direct engagement disrupts the canonical STAT3 signaling pathway, which is essential for the transcription of genes involved in various cellular processes. cancer.gov The activation of STAT3 is a multi-step process that begins with its recruitment to activated cytokine or growth factor receptors, followed by phosphorylation, dimerization, and finally nuclear translocation to act as a transcription factor. nih.gov this compound intervenes in these initial and crucial steps. cancer.govresearchgate.net

Specific Binding to the STAT3 Src Homology 2 (SH2) Domain

The primary molecular target of this compound is the Src Homology 2 (SH2) domain of the STAT3 protein. cancer.govnih.govfrontiersin.orgselleckchem.comnih.govnih.gov The SH2 domain is a structurally conserved protein domain that is critical for mediating protein-protein interactions by recognizing and binding to phosphorylated tyrosine (pY) residues on other proteins. nih.govresearchgate.net In the context of STAT3 activation, the SH2 domain is essential for the protein's recruitment to activated receptors and for the subsequent dimerization of STAT3 monomers. nih.govresearchgate.net

This compound binds with high affinity to a phosphotyrosyl peptide-binding pocket within the STAT3 SH2 domain. cancer.govnih.govfrontiersin.org Microscale thermophoresis (MST) studies have quantified this interaction, revealing a strong binding affinity with a dissociation constant (Kd) of 4.7 ± 0.4 nM. nih.govselleckchem.commedchemexpress.com This high-affinity binding underscores the potency of this compound as a STAT3 inhibitor. nih.govselleckchem.com

Table 1: Binding Affinity of this compound to STAT3

CompoundTarget ProteinBinding Affinity (Kd)Method
This compoundSTAT34.7 ± 0.4 nMMicroscale Thermophoresis (MST)

Data sourced from multiple studies confirming the high-affinity interaction. nih.govselleckchem.commedchemexpress.com

Inhibition of Phosphotyrosyl Peptide Binding to STAT3

By occupying the pY-binding site on the SH2 domain, this compound directly competes with and inhibits the binding of phosphotyrosyl peptides to STAT3. cancer.govnih.govfrontiersin.orgresearchgate.net This competitive inhibition is a key aspect of its mechanism. For STAT3 to become activated, its SH2 domain must bind to pY motifs on the cytoplasmic tails of activated growth factor or cytokine receptors. nih.gov

Surface Plasmon Resonance (SPR) assays have demonstrated the ability of this compound to disrupt this interaction. In these experiments, this compound effectively inhibited the binding of recombinant STAT3 to an immobilized phosphododecapeptide ligand derived from the Epidermal Growth Factor Receptor (EGFR). researchgate.net This action represents a significant improvement over its parent compound, C188. nih.gov

Prevention of STAT3 Phosphorylation

A direct consequence of this compound binding to the STAT3 SH2 domain is the prevention of STAT3 phosphorylation. cancer.govsigmaaldrich.comnih.govnih.gov The phosphorylation of a specific tyrosine residue, Tyrosine 705 (Tyr705), is the canonical step for STAT3 activation, typically carried out by Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src. cancer.govnih.gov By blocking the SH2 domain, this compound prevents the recruitment of STAT3 to the receptor-kinase complexes where phosphorylation occurs. researchgate.net

The inhibitory effect of this compound on STAT3 phosphorylation has been documented in various cancer cell lines. It has been shown to inhibit both cytokine-induced (e.g., G-CSF-stimulated) and constitutive STAT3 phosphorylation. sigmaaldrich.comnih.gov For instance, in human acute myeloid leukemia (AML) cell lines, this compound inhibited G-CSF-induced STAT3 Tyr705 phosphorylation with IC50 values ranging from 4.1 to 8.3 µM. sigmaaldrich.com Similarly, it reduced constitutive pSTAT3 levels in head and neck squamous cell carcinoma (HNSCC) cell lines with IC50 values between 10.5 and 22.8 μM. nih.gov

Table 2: Inhibition of STAT3 Phosphorylation (pSTAT3) by this compound in Cancer Cell Lines

Cell Line TypeConditionIC50 Range
Human AML Cell LinesG-CSF-Induced pSTAT34.1 - 8.3 µM
Primary Pediatric AML CulturesG-CSF-Induced pSTAT38 - 18 µM
HNSCC Cell LinesConstitutive pSTAT310.5 - 22.8 µM

Data compiled from studies on AML and HNSCC. sigmaaldrich.comnih.gov

Interference with STAT3 Dimerization

The formation of STAT3 homodimers is a prerequisite for its nuclear translocation and DNA-binding activity. nih.govresearchgate.net This dimerization is mediated by a reciprocal interaction where the SH2 domain of one STAT3 monomer binds to the phosphorylated Tyr705 residue of another STAT3 monomer. nih.govresearchgate.netd-nb.info

This compound effectively interferes with this process. nih.govresearchgate.netresearchgate.net By inhibiting the phosphorylation of Tyr705, it removes the necessary phosphotyrosine motif required for the SH2 domain to bind. nih.gov Furthermore, by physically occupying the SH2 domain's pY-binding pocket, this compound directly blocks the site of the protein-protein interaction necessary for dimerization. cancer.govnih.gov This dual action ensures a robust blockade of STAT3 dimer formation.

Downregulation of STAT3-Mediated Gene Expression

The ultimate function of activated STAT3 is to act as a transcription factor in the nucleus, regulating the expression of a wide array of target genes involved in cell proliferation, survival, and angiogenesis, such as c-Myc, Bcl-xL, survivin, and cyclin D1. cancer.govnih.govresearchgate.net By preventing STAT3 activation and dimerization, this compound effectively blocks its nuclear translocation and subsequent binding to gene promoters, leading to the downregulation of STAT3-mediated gene expression. cancer.govnih.gov

RNA sequencing analysis of tumor xenografts treated with this compound has confirmed its impact on gene expression. In one study, this compound treatment affected 384 genes involved in oncogenesis, which included 76 genes previously identified as being regulated by STAT3. nih.govmedchemexpress.comtargetmol.com Of the 38 genes known to be upregulated by STAT3, this compound treatment led to the expected downregulation of 24 (63%) of them. nih.govresearchgate.net This demonstrates the compound's ability to functionally inhibit the transcriptional activity of STAT3. nih.govfrontiersin.org

Selectivity and Off-Target Effects

While this compound is a potent STAT3 inhibitor, studies have also investigated its selectivity. Research indicates that this compound also possesses potent activity against STAT1, another member of the STAT family. nih.gov Analysis of gene expression changes following this compound treatment revealed that a significant number of the downregulated genes are known to be positively regulated by STAT1, with many being co-regulated by both STAT3 and STAT1. nih.govmedchemexpress.comresearchgate.net Specifically, it was found that 83.3% of genes downregulated by this compound were previously shown to be positively regulated by STAT1. nih.govtargetmol.com

Selectivity studies in Kasumi-1 AML cells treated with 10 µM of this compound showed that while it potently inhibits STAT3, it also causes a concomitant inhibition of G-CSF-stimulated phosphorylation of other proteins, including TIE2 (90% inhibition), MATK (50% inhibition), JAK1 (40% inhibition), and HGFR (40% inhibition). sigmaaldrich.com However, the same study reported that this compound did not significantly inhibit the phosphorylation of 15 other phosphoproteins (≤30% inhibition), including key signaling molecules like pERK1/2 and pAKT, suggesting a degree of selectivity. sigmaaldrich.com

Lack of Inhibition of Upstream Kinases (JAK, Src)

A key characteristic of this compound's mechanism is its specificity for the STAT3 protein, without directly inhibiting the upstream kinases responsible for its activation, such as Janus kinases (JAK) and Src kinase. selleckchem.com this compound targets the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of STAT3. selleckchem.comcancer.gov This binding event physically obstructs the docking of STAT3 to activated cytokine and growth factor receptors, which is a prerequisite for its phosphorylation by kinases like JAK. cancer.gov

Therefore, while this compound effectively prevents the JAK-mediated tyrosine phosphorylation and subsequent activation of STAT3, it does not function as a direct enzymatic inhibitor of the JAK or Src kinases themselves. selleckchem.comcancer.gov This targeted approach is designed to specifically interrupt the STAT3 signaling cascade at a critical downstream node, potentially minimizing off-target effects that might arise from broader kinase inhibition.

Differential Effects on STAT1 and STAT3 Pathway Regulation

While primarily recognized as a STAT3 inhibitor, research indicates that this compound also exerts effects on the STAT1 pathway. Some studies have characterized this compound as a dual inhibitor of both STAT3 and STAT1. researchgate.net This dual activity is significant as both STAT1 and STAT3 play crucial, though sometimes opposing, roles in cellular processes such as inflammation and oncogenesis.

Inhibitory Activity and Binding Affinity of this compound
TargetParameterValueCell Line/Assay ConditionReference
STAT3Kd4.7 ± 0.4 nMMicroscale Thermophoresis (MST) nih.gov
STAT3Ki136 nMBinding to phosphotyrosyl peptide selleckchem.com
pSTAT3 (constitutive)IC5010.6 ± 0.7 µMUM-SCC-17B HNSCC cells nih.gov
G-CSF-induced pSTAT3IC503.7 µMLuminex bead-based assay nih.gov
STAT1Potent activity observed, though specific binding constants are not detailed in the provided results. Described as a dual inhibitor of STAT3 and STAT1. researchgate.netmedchemexpress.com

Influence on Other Phosphoproteins (e.g., TIE2, MATK, JAK1, HGFR)

The influence of this compound on other phosphoproteins beyond the STAT family appears to be limited or indirect, based on available research.

JAK1: As mentioned, this compound does not directly inhibit the kinase activity of JAK1. selleckchem.com However, by binding to the SH2 domain of STAT3, this compound prevents the phosphorylation of STAT3 at the Tyr705 residue, a modification carried out by JAK1. nih.govcancer.gov Therefore, this compound indirectly influences the functional consequences of JAK1 activity with respect to STAT3 signaling. Studies have shown that the activation of STAT3 by various cytokines, which is dependent on JAK1, is effectively blocked by this compound. nih.gov

TIE2, MATK, and HGFR: The direct effects of this compound on the phosphorylation or activity of the tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), megakaryocyte-associated tyrosine kinase (MATK), and hepatocyte growth factor receptor (HGFR, also known as MET) are not well-documented in the reviewed literature. While these proteins are involved in significant signaling pathways that can crosstalk with STAT3, there is no direct evidence from the provided search results to suggest that this compound binds to or directly modulates their activity. For example, studies on the dual inhibition of TIE2 and MET have shown downstream effects on STAT3 phosphorylation, but these studies did not involve this compound. nih.gov

Molecular Mechanisms and Target Engagement of C188 9

Liver Fibrosis (STAT3-MKL1-TWIST1 axis)

C188-9 has shown promise in alleviating liver fibrosis. Research indicates that this compound can mitigate endothelial-mesenchymal transition and liver fibrosis by targeting the STAT3-MKL1-TWIST1 axis wikipedia.orgsci-hub.se. STAT3 activation is closely associated with liver injury, inflammation, regeneration, and the progression of hepatocellular carcinoma (HCC). Studies in a preclinical model of NASH-related HCC demonstrated a therapeutic effect of this compound (TTI-101), which was accompanied by improvements in fibrosis. STAT3 activation has been detected in various human liver diseases, including fibrosis, and in rodent models of liver injury. The activation of STAT3 can enhance inflammatory responses, thereby promoting the development of MASH and liver fibrosis.

Dermal Fibrosis (Systemic Sclerosis models)

In models of systemic sclerosis (SSc), a disease characterized by progressive skin and organ fibrosis, STAT3 inhibition with this compound has demonstrated positive effects encyclopedia.pub. Increased STAT3 and pY705-STAT3 have been observed in SSc skin biopsies and in mouse models of SSc. Treatment with this compound resulted in attenuated skin fibrosis, reduced myofibroblast accumulation, decreased pro-fibrotic gene expression, and less collagen deposition in both the bleomycin-induced and Tsk-1 mouse models of skin fibrosis encyclopedia.pub. Furthermore, this compound decreased the production of fibrotic genes by dermal fibroblasts in vitro when induced by IL-6 trans-signaling and TGF-β encyclopedia.pub. TGF-β was shown to induce phosphotyrosylation of STAT3 in a SMAD3-dependent manner. These findings suggest that STAT3 is a potential therapeutic target for dermal fibrosis in conditions like SSc encyclopedia.pub.

Asthma and Airway Inflammation

This compound has been investigated for its effects on asthma and airway inflammation in murine models. In a house dust mite (HDM)-induced asthma model, treatment with this compound prevented airway inflammation, remodeling, and the accumulation of Th2 and Th17 cells encyclopedia.pubmdpi.com. HDM inhalation typically leads to increased goblet cell numbers and thickened epithelium and subepithelial smooth muscle layer, along with elevated levels of pSTAT3, IL-4, IL-5, IL-13, and IL-17 in the lung. This compound treatment normalized these endpoints. STAT3 activation is involved in HDM-induced airway inflammation, remodeling, and Th2/Th17-type cell accumulation, and this can be prevented by this compound treatment encyclopedia.pub. STAT3 drives the development of Th17 cells and cytokine production by Th2 and Th17 cells, contributing to asthma pathogenesis encyclopedia.pub. Systemic administration of this compound abrogated HDM-induced STAT3 activation, airway inflammation, and remodeling, normalizing cytokine levels and preventing the increase in Th2 and Th17 cells.

Postoperative Atrial Fibrillation (poAF)

This compound (TTI-101) has demonstrated therapeutic utility in preclinical models of postoperative atrial fibrillation (poAF), a common complication after cardiac surgery.

Research has identified macrophage-mediated IL-6-STAT3-CaMKII signaling as a pivotal driver of poAF. Single-cell RNA sequencing in mice with and without poAF revealed infiltrating CCR2+ macrophages as the most altered cell type. Pseudotime trajectory analyses identified IL-6 as a key gene driven by these macrophages, a finding confirmed in human pericardial fluid after cardiac surgery. Consistent with enhanced IL-6 signaling, a significant induction of STAT3 activation, specifically STAT3-Y705 phosphorylation, was observed in the atria of mice with poAF.

Downstream STAT3 inhibition with TTI-101 (this compound) rescued poAF in mice, indicating a proarrhythmogenic role of STAT3 in poAF development. Confocal imaging in isolated atrial cardiomyocytes (ACMs) uncovered a link between STAT3 and CaMKII-mediated ryanodine (B192298) receptor-2 (RyR2)-Ser(S)2814 phosphorylation. Nonphosphorylatable RyR2S2814A mice were protected from poAF, and CaMKII inhibition prevented arrhythmogenic Ca2+ mishandling in ACMs from mice with poAF. Furthermore, IL-6 directly induced arrhythmogenic Ca2+ mishandling through RyR2 dysfunction in a CaMKII-dependent manner in isolated WT mouse cardiomyocytes.

Vascular Permeability and Anaphylaxis

This compound has been shown to ameliorate mast cell-mediated systemic anaphylaxis by regulating vascular permeability. In mice, this compound treatment decreased vascular leakage induced by histamine (B1213489) or platelet-activating factor (PAF). It also significantly reduced the extravasation of Evan's Blue dye during cutaneous hypersensitivity reactions induced by IgE/antigen or compound 48/80. In vitro studies using human umbilical vascular endothelial cells (HUVECs) demonstrated that this compound decreases vascular permeability by strengthening VE-cadherin junctions and preventing Src-mediated adheren junction dissolution. This compound prevented histamine-mediated dissociation of both VE-cadherin and β-catenin. This effect was linked to a failure of VE-cadherin to become phosphorylated in the presence of the STAT3 inhibitor.

Pharmacology and Preclinical Pharmacokinetics

Oral Bioavailability and Distribution

Preclinical studies have demonstrated that C188-9 possesses good oral bioavailability. nih.govselleckchem.com Pharmacokinetic analyses in mice revealed that the plasma bioavailability of this compound administered orally is comparable to that achieved through intraperitoneal (IP) injection. nih.gov This characteristic is significant for its potential development as an orally administered drug. cancer.gov

The distribution profile of this compound shows that it does not just circulate in the plasma but also accumulates in tissue, a key factor for its efficacy in treating solid tumors. nih.gov

Concentration in Tumors

A critical aspect of a targeted cancer therapy is its ability to concentrate at the site of the tumor. Studies have shown that this compound effectively concentrates in tumors. nih.govselleckchem.com In mouse models bearing head and neck squamous cell carcinoma (HNSCC) xenografts, the concentration of this compound in tumor tissue was found to be nearly three times higher than the levels measured in plasma collected at the same time. nih.gov This preferential accumulation in tumor tissue suggests that the inhibitor can reach its intended target effectively.

Pharmacokinetic Parameter Finding Animal Model
Oral Bioavailability Described as "good"; plasma levels via oral route are similar to the intraperitoneal route. nih.govMice
Tumor Concentration Nearly 3-fold higher in tumors compared to simultaneously harvested plasma. nih.govMice (HNSCC Xenografts)

Tolerability in Animal Models (Mice, Rats, Dogs)

The tolerability of this compound has been assessed in multiple animal species, including mice, rats, and dogs, with favorable results. nih.gov In studies with mice, this compound was well tolerated at doses up to 100 mg/kg/day administered for 14 days. nih.gov In other mouse models, the compound did not show obvious side effects or cause weight reduction. nih.govnih.gov For instance, in a study involving thermal burn injuries in mice, the group receiving this compound injections showed better appetite and more normal behavior compared to the vehicle-treated group. frontiersin.org

Furthermore, Good Laboratory Practice (GLP)-compliant safety studies have provided additional evidence of its tolerability. These studies reported no significant clinical, laboratory, or pathological abnormalities in rats and dogs at substantial doses over a 28-day period. nih.govresearchgate.net

Animal Model Dosage Duration Observations
Mice 100 mg/kg/day14 daysWell tolerated. nih.gov
Rats Up to 200 mg/kg/day28 daysNo clinical, laboratory, or pathological abnormalities noted. nih.govresearchgate.net
Dogs Up to 100 mg/kg/day28 daysNo clinical, laboratory, or pathological abnormalities noted. nih.gov

Dosage and Administration in Preclinical Studies

In preclinical research, this compound has been administered through various routes, including intraperitoneal (IP) and oral gavage, at a range of doses depending on the animal model and the condition being studied. nih.govfrontiersin.orgaacrjournals.org

In mouse models of HNSCC and thermal burn injury, a common dosage was 50 mg/kg/day administered via IP injection. nih.govfrontiersin.org In studies of pancreatic cancer, doses of 20 mg/kg/day (IP) and 100 mg/kg have been used in mice. researchgate.netaacrjournals.org For studies on cancer cachexia, a lower dose of 12.5 mg/kg was effective in mice. caymanchem.com

Animal Model Indication Dosage Administration Route
MiceHead and Neck Squamous Cell Carcinoma (HNSCC)50 mg/kg/dayIntraperitoneal (IP)
MiceThermal Burn Injury50 mg/kgIntraperitoneal (IP)
MicePancreatic Cancer20 mg/kg/dayIntraperitoneal (IP)
MiceCancer Cachexia12.5 mg/kgNot Specified
RatsSafety StudiesUp to 200 mg/kg/dayNot Specified
DogsSafety StudiesUp to 100 mg/kg/dayNot Specified

Translational Research and Clinical Development

Ongoing Clinical Trials

C188-9, also known as TTI-101, is being evaluated in multiple clinical trials as a monotherapy and in combination with other anti-cancer agents across a range of solid tumors. cancer.gov These studies are designed to build upon preclinical evidence that has demonstrated its potential in various cancer models.

A significant milestone in the clinical development of this compound is the first-in-human Phase I trial (NCT03195699). nih.govresearchgate.net This study enrolled 64 patients with advanced, metastatic solid tumors who had undergone a median of three prior therapies. nih.gov The trial's primary goal was to assess the inhibitor's activity and establish a recommended dose for further studies. nih.gov

The study reported confirmed partial responses (cPR) in 12% of the 41 evaluable patients, with 41% achieving stable disease. nih.gov Responses were observed across different cancer types, including hepatocellular carcinoma, ovarian cancer, and gastric cancer. nih.gov Notably, three out of 17 patients with hepatocellular carcinoma experienced a confirmed partial response. nih.gov Based on these promising results, a Phase II study focusing on hepatocellular carcinoma is now underway. nih.gov

In addition to the broad study in solid tumors, specific trials are actively recruiting patients with other cancers. These include studies for locally advanced or metastatic, and unresectable hepatocellular carcinoma, as well as for borderline resectable and locally advanced pancreatic ductal cancer where this compound is combined with stereotactic body radiation therapy. cancer.gov Another active trial is investigating this compound as a pre-surgical treatment for stage II-IV resectable HPV-negative squamous cell carcinoma of the head and neck (HNSCC). cancer.gov

Table 1: Overview of Selected this compound (TTI-101) Clinical Trials

Trial IdentifierCancer Type(s)Study PhaseIntervention(s)Status
NCT03195699Advanced Solid TumorsPhase ITTI-101Results Published nih.gov
Not specifiedHepatocellular CarcinomaPhase IITTI-101Underway nih.gov
Not specifiedHepatocellular CarcinomaNot specifiedTTI-101 (Monotherapy and Combination)Active cancer.gov
Not specifiedPancreatic Ductal CancerNot specifiedTTI-101 + SBRTActive cancer.gov
Not specifiedHead and Neck Squamous Cell CarcinomaNot specifiedTTI-101 (Neoadjuvant)Active cancer.gov
Not specifiedHead and Neck Squamous Cell CarcinomaNot specifiedTTI-101 + Pembrolizumab (B1139204)Active cancer.gov

A key strategy in the development of this compound is its use in combination with other cancer therapies to achieve synergistic effects. One major area of investigation is its pairing with immune checkpoint inhibitors, such as anti-PD-1 therapy. The rationale for this combination is supported by preclinical findings that STAT3 inhibition can modulate the tumor microenvironment. nih.govtvarditherapeutics.com For instance, research in hepatocellular carcinoma models showed that inhibiting STAT3 with this compound could decrease the expression of PD-1 on CD8+ T cells, potentially reversing T-cell exhaustion and enhancing anti-tumor immunity. nih.gov

A clinical trial is currently active to evaluate the combination of TTI-101 and Pembrolizumab, an anti-PD-1 antibody, in patients with recurrent or metastatic head and neck squamous cell carcinoma. cancer.gov

Beyond immunotherapy, this compound has shown promise in enhancing the effects of other anti-cancer agents. In preclinical pancreatic cancer models, this compound was found to synergistically improve the anti-tumor effects of the demethylating agent 5-Aza-2'-deoxycytidine. nih.gov The combination led to significantly greater suppression of cancer cell proliferation and colony formation compared to either agent alone. nih.gov Similarly, in breast cancer models, the combination of this compound with the chemotherapy drug Paclitaxel resulted in the smallest tumor volumes in animal models compared to control or single-agent groups. nih.gov

Table 2: Preclinical Combination Studies with this compound

Cancer ModelCombination AgentKey Finding
Pancreatic Cancer5-Aza-2'-deoxycytidineThis compound enhanced the suppression of proliferation and colony formation. nih.gov
Breast CancerPaclitaxelThe combination of this compound and Paclitaxel led to the greatest reduction in tumor volume in vivo. nih.gov
Hepatocellular CarcinomaAnti-PD-1 BlockadeThis compound decreased Peg-IFNα-induced PD-1 expression on CD8+ T cells, suggesting a mechanism to restore anti-tumor function. nih.gov

Biomarkers for Response and Resistance

Identifying which patients are most likely to benefit from this compound is crucial for its successful clinical implementation. Research is ongoing to discover and validate biomarkers of response and resistance. Gene expression profiling has revealed that this compound treatment modulates a wide array of genes involved in oncogenesis. nih.govtargetmol.com

In head and neck squamous cell carcinoma (HNSCC) xenografts, this compound was found to alter the expression of 384 genes related to cancer development. targetmol.com Significantly, it downregulated 63% of genes that are known to be upregulated by STAT3. targetmol.com Furthermore, this compound also affects genes regulated by STAT1, suggesting its therapeutic effect may be due to its dual influence on both STAT3 and STAT1 pathways. nih.govtargetmol.com

In breast cancer research using patient-specific primary cells, a potential link was found between sensitivity to this compound and the expression of PI3K, an important kinase in the upstream of the STAT3 signaling pathway. nih.gov While this requires further investigation, it points towards a potential predictive biomarker. nih.gov Downstream of STAT3, the downregulation of the proliferation-related gene c-Myc and an increase in the pro-apoptotic Bax/Bcl-2 ratio were observed after this compound treatment, serving as pharmacodynamic biomarkers of the drug's activity. nih.gov

Patient Stratification and Personalized Medicine Approaches

The ultimate goal of biomarker research is to enable patient stratification, a core principle of personalized medicine where treatments are tailored to individuals based on their unique biological characteristics. oxfordglobal.comnih.gov The development of this compound is aligned with this approach.

Preclinical studies have already demonstrated a patient-specific response to the inhibitor. In a study using patient-specific primary cells from fifteen breast cancer donors, cells from ten of the donors were sensitive to this compound. nih.gov This finding strongly suggests that this compound could be a potential therapeutic agent for a specific subset of patients and underscores the need for a personalized approach to its use. nih.gov By identifying the molecular signatures that distinguish sensitive from resistant tumors, clinicians could select patients who are most likely to respond to this compound, optimizing therapeutic outcomes. oxfordglobal.com

Methodologies for Investigating C188 9

In Vitro Studies

A diverse range of human cancer cell lines has been utilized to investigate the effects of C188-9. These include, but are not limited to, head and neck squamous cell carcinoma (HNSCC), breast cancer, acute myeloid leukemia (AML), and hepatocellular carcinoma lines.

In HNSCC research, cell lines such as UM-SCC-17B, SCC-9, SCC-15, HN5, UM-SCC-1, SCC-61, SQ-20B, SCC-35, HN30, and HN31 have been employed. nih.gov The non-tumorigenic human esophageal epithelial cell line (HEEpiC) has also been used as a control. nih.gov For breast cancer studies, the MBA-MD-231 cell line and patient-specific primary cells (PSPCs) have been utilized. nih.govnih.gov In the context of AML, various AML cell lines and primary patient samples have been subjects of investigation. medchemexpress.comtargetmol.com Hepatocellular carcinoma research has involved cell lines like Huh7, PLC/PRF/5, and HepG2, with the immortalized human liver epithelial cell line THLE3 serving as a control. researchgate.net Pancreatic cancer studies have used PANC-1 and BxPC-3 cell lines. nih.gov Additionally, the C2C12 mouse myoblast cell line has been used to study muscle wasting. frontiersin.orgnih.gov

Standard cell culture conditions are generally maintained, with cells grown in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with controlled CO2 levels. For specific experiments, such as myoblast differentiation, the culture medium is switched to a differentiation medium containing horse serum. frontiersin.org

Table 1: Cell Lines Used in this compound Research

Cancer Type Cell Lines
Head and Neck Squamous Cell Carcinoma (HNSCC) UM-SCC-17B, SCC-9, SCC-15, HN5, UM-SCC-1, SCC-61, SQ-20B, SCC-35, HN30, HN31, HEEpiC (non-tumor control) nih.gov
Breast Cancer MBA-MD-231, Patient-Specific Primary Cells (PSPCs) nih.govnih.gov
Acute Myeloid Leukemia (AML) Various AML cell lines and primary samples medchemexpress.comtargetmol.com
Hepatocellular Carcinoma Huh7, PLC/PRF/5, HepG2, THLE3 (non-tumor control) researchgate.net
Pancreatic Cancer PANC-1, BxPC-3 nih.gov

| Muscle Wasting Studies | C2C12 (mouse myoblast) frontiersin.orgnih.gov |

The primary mechanism of this compound is the inhibition of STAT3. Several assays are employed to measure its effectiveness in targeting STAT3 activity.

Phosphorylation Assays: A common method to assess STAT3 activation is to measure the levels of phosphorylated STAT3 (pSTAT3). Luminex bead-based assays are frequently used to quantify pSTAT3 levels in cell lysates. nih.govresearchgate.net This technology allows for the simultaneous measurement of multiple analytes in a small sample volume. Western blotting is another standard technique used to detect pSTAT3 levels. nih.gov

Binding Affinity Assays: The direct interaction between this compound and STAT3 has been quantified using techniques like microscale thermophoresis (MST) and surface plasmon resonance (SPR). nih.govresearchgate.netaacrjournals.orgresearchgate.net MST measures the change in fluorescence of a labeled molecule as a function of temperature, which is altered upon binding of a ligand. nih.govresearchgate.net SPR detects the binding of molecules in real-time by measuring changes in the refractive index at the surface of a sensor chip. researchgate.net These assays have determined a high binding affinity of this compound to the STAT3 SH2 domain. nih.govselleckchem.com

Gene Expression Assays: Since STAT3 is a transcription factor, its inhibition by this compound is expected to alter the expression of its target genes. Luciferase reporter assays are used to measure the transcriptional activity of STAT3. researchgate.net

The anti-cancer effects of this compound are often evaluated by assessing its impact on cell viability and proliferation.

Cell Viability Assays: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. nih.gov This assay has been used to demonstrate the inhibitory effect of this compound on the proliferation of pancreatic and breast cancer cells. nih.govnih.gov

Clonogenic Assays: The clonogenic assay, or colony formation assay, is a long-term assay that measures the ability of a single cell to grow into a colony. This assay has been used to show that this compound, in combination with other agents, can inhibit the colony-forming ability of pancreatic cancer cells. nih.gov

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Annexin V Staining: A widely used method to detect apoptosis is flow cytometry analysis of cells stained with Annexin V. medchemexpress.comtargetmol.com Annexin V is a protein that binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the plasma membrane in apoptotic cells. This method has been used to quantify apoptotic cells in AML cell lines and primary samples following treatment with this compound. medchemexpress.comtargetmol.com

Caspase-3 Activity: The expression of cleaved caspase-3, a key executioner caspase in the apoptotic pathway, is also examined. frontiersin.org Increased levels of cleaved caspase-3 indicate the activation of apoptosis. frontiersin.org

To understand the broader impact of this compound on cellular function, comprehensive gene expression analyses are performed.

RNA Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive snapshot of the transcriptome, allowing for the identification of genes and pathways affected by this compound treatment. nih.govtargetmol.com RNA-seq analysis of tumor xenografts has revealed that this compound alters the expression of numerous genes, including those regulated by STAT3 and STAT1. nih.govtargetmol.com

Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the findings from RNA-seq and to quantify the expression of specific target genes. nih.govnih.gov For instance, qRT-PCR has been used to measure the mRNA levels of c-Myc, a downstream target of STAT3 involved in cell proliferation. nih.gov

Changes in gene expression are often followed by corresponding changes in protein levels. Various techniques are used to analyze the protein expression profile in cells treated with this compound.

Western Blot: This is a standard and widely used technique to detect and quantify specific proteins in a sample. nih.govnih.gov It has been used to measure the levels of pSTAT3, total STAT3, and proteins involved in apoptosis (Bax and Bcl-2) and cell signaling. nih.gov

Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the subcellular localization and expression of specific proteins within cells. frontiersin.orgselleckchem.com For example, immunofluorescence has been used to examine the expression of myosin heavy chain (MyHC) in myotubes treated with this compound. frontiersin.orgnih.gov

Luminex Assays: As mentioned earlier, Luminex technology is also employed for the multiplexed detection and quantification of various proteins in cell lysates, providing a broader view of the proteomic changes induced by this compound. nih.govresearchgate.net

Binding Affinity Studies (e.g., Microscale Thermophoresis (MST), Surface Plasmon Resonance (SPR))

The interaction between this compound and its target protein, STAT3, has been quantified using advanced biophysical techniques to determine its binding affinity and inhibitory characteristics.

Microscale Thermophoresis (MST): This technique has been employed to measure the binding affinity of this compound to purified STAT3. aacrjournals.org MST analyses determined that this compound binds to STAT3 with a high affinity, exhibiting a dissociation constant (KD) of 4.7 ± 0.4 nM. nih.gov This strong binding affinity underscores the molecule's potency in targeting the STAT3 protein. nih.govresearchgate.net MST is an immobilization-free method that measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding. mdpi.compreprints.org The KD value, representing the concentration at which half of the protein is bound by the inhibitor, is a key parameter in assessing the strength of the biomolecular interaction. mdpi.com

Surface Plasmon Resonance (SPR): SPR has also been utilized to evaluate the inhibitory effect of this compound on the STAT3 signaling pathway. aacrjournals.org This method measures the binding between a ligand and a target by detecting changes in the refractive index at the surface of a sensor chip. In one study, SPR was used to measure the ability of this compound to inhibit the binding of recombinant STAT3 to a phosphododecapeptide ligand derived from the Epidermal Growth Factor Receptor (EGFR). researchgate.net The results yielded an IC50 value—the concentration of inhibitor required to reduce the binding by 50%—of 2,500 nM for this compound. nih.gov Using the Cheng-Prusoff equation, the inhibitory constant (Ki) for this compound was calculated to be 12.4 nM, which aligns closely with the KD value obtained from MST studies. nih.gov

TechniqueParameterValueTargetReference
Microscale Thermophoresis (MST)Dissociation Constant (KD)4.7 ± 0.4 nMSTAT3 nih.gov
Surface Plasmon Resonance (SPR)IC502,500 nMSTAT3 binding to pY-peptide ligand nih.gov
CalculatedInhibitory Constant (Ki)12.4 nMSTAT3 nih.gov

In Vivo Studies

The effects of this compound have been extensively studied in various animal models to evaluate its therapeutic efficacy across different pathological conditions.

A range of animal models has been instrumental in demonstrating the in vivo effects of this compound.

Mouse Xenograft Models: These models, involving the implantation of human tumor cells into immunodeficient mice, have been crucial for assessing the anti-cancer activity of this compound. Studies have utilized xenografts of radioresistant head and neck squamous cell carcinoma (HNSCC), pancreatic cancer, and breast cancer. nih.govnih.govnih.govoncotarget.com For instance, nude mice bearing xenografts of the radioresistant HNSCC line UM-SCC-17B were used to show that this compound treatment prevented tumor growth. nih.gov Orthotopic pancreatic tumor models were also constructed to verify the synergistic effects of this compound in combination with other agents. nih.gov

Burn Models: To investigate the role of this compound in mitigating systemic responses to severe injury, mouse models of thermal burns have been developed. nih.gov These models typically involve inflicting second- or third-degree burns on a percentage of the total body surface area of the mice. nih.govfrontiersin.orgresearchgate.net These models are standard for studying the pathophysiology of burns and for testing new therapeutic interventions. mdpi.comresearchgate.netmdpi.com

Fibrosis Models: The anti-fibrotic potential of this compound has been tested in several models. An isoproterenol (B85558) (ISO)-induced cardiac fibrosis model in mice was used to show that this compound could alleviate heart injury and fibrosis. nih.govresearchgate.net For liver fibrosis, a mouse model with hepatocyte-specific deletion of the Pten gene (HepPten- mice) was used; these mice develop non-alcoholic steatohepatitis (NASH) which progresses to hepatocellular carcinoma. nih.gov Other common methods for inducing liver fibrosis in animal models include the administration of chemical toxins like carbon tetrachloride (CCl4). scientist.comnih.gov

In various cancer models, this compound has demonstrated a significant impact on inhibiting primary tumor growth and metastatic progression.

Tumor Growth: In xenograft models of radioresistant HNSCC, treatment with this compound prevented tumor growth. nih.govoncotarget.com In pancreatic cancer, an orthotopic tumor model showed that a combination of this compound and the demethylating agent 5-Aza-2′-deoxycytidine (DAC) significantly suppressed tumor proliferation. nih.gov For breast cancer, a cell-derived xenograft (CDX) model demonstrated that the average tumor volume in the this compound-treated group was smaller than in the control group. nih.gov Furthermore, in a mouse model of hepatocellular carcinoma, this compound treatment blocked tumor growth, as measured by magnetic resonance imaging (MRI). nih.govresearchgate.net

Metastasis: The inhibitory effect of this compound extends to cancer cell migration and invasion. In pancreatic cancer cell lines, this compound enhanced the ability of DAC to suppress migration and invasion. nih.gov In vivo, the combination treatment also led to a reduction in the formation of metastatic nodes in an orthotopic pancreatic tumor model. nih.gov The activation of STAT3 is known to be a key player in neoplastic transformation, metastasis, and epithelial-mesenchymal transition (EMT). cancer.gov

Cancer TypeAnimal ModelEffect of this compoundReference
Head and Neck Squamous Cell Carcinoma (HNSCC)XenograftPrevented tumor growth nih.govoncotarget.com
Pancreatic CancerOrthotopicSuppressed tumor proliferation and metastasis (with DAC) nih.gov
Breast CancerCell-Derived Xenograft (CDX)Reduced tumor volume nih.gov
Hepatocellular CarcinomaHepPten- miceBlocked tumor growth and reduced tumor development nih.gov

Beyond its anti-cancer effects, this compound has been shown to ameliorate pathologies in several organs.

Muscle Mass: In mouse models of third-degree thermal burns, this compound administration significantly reversed burn-induced body weight loss, tibialis anterior (TA) muscle loss, and restored grip strength. nih.govfrontiersin.org This effect is attributed to the inhibition of the STAT3 and ubiquitin-proteasome proteolytic pathways that drive muscle wasting. nih.govresearchgate.netnih.gov In a different context, this compound also ameliorated the loss of muscle mass in the soleus muscles of mice lacking the vitamin D receptor (VDR-/- mice). researchgate.net

Liver Function: In HepPten- mice, which model NASH and hepatocellular carcinoma, this compound treatment not only inhibited tumor progression but also significantly reduced liver injury. nih.gov This was evidenced by a marked decrease in the serum levels of key liver enzymes, aspartate aminotransferase (AST) and alanine (B10760859) transaminase (ALT). nih.gov

Cardiac Function: this compound has demonstrated protective effects on the heart. In a mouse model of cardiac fibrosis induced by isoproterenol, this compound treatment improved cardiac function. nih.gov The mechanism involves the suppression of extracellular matrix (ECM) production and the attenuation of heart fibrosis. nih.gov

Tissue-level analyses have provided deeper insights into the mechanisms of action of this compound.

Histopathological Analysis: Immunohistochemical staining of tumor tissues from breast cancer xenograft models revealed that this compound treatment decreased the expression of phosphorylated STAT3 (pSTAT3). nih.gov In a cardiac fibrosis model, this compound treatment inhibited the expression of fibrotic proteins such as collagen I and alpha-smooth muscle actin (α-SMA) in heart tissues. nih.govresearchgate.net Similarly, in a model of acute liver injury, inhibition of the STAT3 pathway reduced the expression of collagen I, collagen III, and desmin. nih.gov

Molecular Analysis: Molecular studies have confirmed that this compound acts by modulating STAT3-regulated pathways. In muscle tissue from burn-injured mice, this compound reduced the activation of STAT3 and downstream ubiquitin ligase proteins. nih.gov It also reduced the levels of inflammatory cytokines like TNF-α and IL-6 in plasma. nih.gov In breast cancer cells, this compound treatment led to the downregulation of the STAT3 target gene c-Myc, which is involved in proliferation, and an increase in the pro-apoptotic Bax/Bcl-2 ratio. nih.gov In a liver cancer model, gene expression analysis showed that this compound inhibited signaling pathways downstream of not only STAT3 but also STAT1, TREM-1, and Toll-like receptors. nih.gov

Tissue/ModelKey Molecular Findings with this compoundReference
Muscle (Burn Model)Reduced p-STAT3, ubiquitin ligases; Reduced plasma TNF-α & IL-6 nih.gov
Breast CancerDownregulated c-Myc mRNA; Increased Bax/Bcl-2 ratio nih.gov
Liver Cancer (HepPten- mice)Inhibited STAT3, STAT1, TREM-1, and TLR signaling pathways nih.gov
Heart (Fibrosis Model)Decreased Collagen I and α-SMA protein levels nih.govresearchgate.net
Muscle (VDR-/- mice)Decreased Myostatin, C/EBP δ, and Foxo3 expression (qRT-PCR) researchgate.net

Computational Approaches

The discovery and development of this compound were facilitated by computational methods. This compound was identified through a hit-to-lead program that used the chemical scaffold of a previously identified STAT3 inhibitor, C188. nih.gov This process involved 2D similarity screening and 3D pharmacophore analysis to identify this compound as a compound with potentially improved potency and drug-like properties. nih.gov These computational techniques are essential in modern drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing.

Virtual Ligand Screening

Virtual ligand screening (VLS) is a computational method used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govarxiv.org This process utilizes computer models of the target's binding site and evaluates how well different molecules from a database fit into that site, based on their shape and chemical properties. nih.govnih.gov By scoring and ranking these potential ligands, VLS can significantly narrow down the number of compounds that need to be synthesized and tested in the laboratory, making the drug discovery process more efficient. nih.gov

In the development of this compound, a similar computational approach known as 2D similarity screening was employed. nih.gov This method involves searching for compounds with a two-dimensional structure similar to a known active compound, in this case, the parent scaffold C188. nih.gov This initial screening, combined with other computational methods, led to the identification of this compound as a promising candidate for further investigation. nih.gov

3-D Quantitative Structure-Activity Relationship (QSAR) Studies

Three-dimensional quantitative structure-activity relationship (3-D QSAR) is a computational chemistry technique that correlates the biological activity of a set of compounds with their three-dimensional properties. The goal is to develop a predictive model that can explain how changes in the 3D structure of a molecule will affect its activity.

In the investigation of this compound and its analogs, 3-D QSAR studies were instrumental in visualizing the key factors that contribute to their inhibitory activity against STAT3. nih.gov These studies identified four major contributing factors:

Hydrogen-bond donor fields: These indicate regions where hydrogen bond donors on the molecule are favorable for activity.

Hydrophobic fields: These highlight areas where hydrophobic (water-repelling) characteristics enhance the compound's effectiveness.

Electron-withdrawing fields: These show where electron-withdrawing groups on the molecule positively influence its activity.

Negative-ionic Phase fields: These identify regions where a negative ionic charge is favorable for binding and inhibition. nih.gov

This detailed analysis provided a deeper understanding of the structural requirements for potent STAT3 inhibition and guided the optimization of the lead compound, C188, to yield the more potent this compound. nih.gov

Pharmacophore Analysis

Pharmacophore analysis is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model represents the key steric and electronic features necessary for a molecule to interact with a specific biological target.

For this compound, 3D pharmacophore analysis was used in conjunction with 2D similarity screening. nih.gov This approach helped to refine the search for new derivatives of the C188 scaffold. nih.gov By creating a pharmacophore model based on the known interactions of STAT3 inhibitors, researchers could screen for molecules that not only had a similar 2D structure to C188 but also possessed the correct 3D arrangement of chemical features required for high-affinity binding to the STAT3 SH2 domain. nih.govcancer.gov This dual-screening strategy was crucial in the successful identification of this compound as a lead STAT3 probe. nih.gov

Future Directions and Research Gaps

Elucidating Comprehensive Molecular Mechanisms of Action

While C188-9 is known to primarily target the SH2 domain of STAT3 and inhibit Tyr705 phosphorylation, a comprehensive understanding of its complete molecular mechanism of action is still evolving. Research indicates that this compound's effects extend beyond simple inhibition of STAT3 phosphorylation and dimerization. For instance, it has been shown to modulate the expression of numerous genes involved in oncogenesis and radioresistance, including those regulated by both STAT3 and STAT1. medchemexpress.comnih.gov Further research is needed to fully map the downstream signaling pathways affected by this compound and to understand the interplay between STAT3 inhibition and other cellular processes. It remains unclear whether this compound also inhibits the phosphorylation of STAT3 at the Ser727 residue, and the clinical implications of differential inhibition of these sites warrant further investigation. mdpi.com Additionally, studies are needed to understand how this compound affects the tumor microenvironment and immune cell populations, which are often modulated by STAT3 signaling.

Understanding Differential Patient Responses and Resistance Mechanisms

Clinical studies have indicated varied responses to this compound among patients with the same cancer type, and resistance to STAT3 inhibitors can emerge. mdpi.comnih.gov Identifying the factors that contribute to differential patient responses and the mechanisms by which resistance develops is crucial for optimizing this compound therapy. Research gaps exist in understanding the intrinsic and acquired resistance mechanisms to this compound. This includes investigating alternative signaling pathways that may bypass STAT3 inhibition, genetic or epigenetic alterations that confer resistance, and the role of the tumor microenvironment in mediating resistance. researchgate.netscientificarchives.com Studies using patient-specific primary cells have shown varied sensitivity to this compound, suggesting that patient-specific factors influence response. nih.gov Further research is needed to identify molecular markers or signatures that predict sensitivity or resistance to this compound.

Exploring Combination Therapies and Synergistic Effects

Given the complex nature of diseases like cancer and the potential for resistance, exploring combination therapies involving this compound is a significant area of future research. Preclinical studies have shown that this compound can enhance the efficacy of other therapeutic agents. For example, this compound has been shown to sensitize pancreatic cancer cells to 5-Aza-2′-deoxycytidine (DAC) treatment by enhancing its demethylation efficacy through the regulation of DNMT1. mdpi.comnih.gov Combinations with epigenetic therapies have also shown synergistic reductions in cancer cell proliferation in non-small cell lung cancer cell lines. aacrjournals.org Clinical trials are currently investigating this compound in combination with other treatments, such as pembrolizumab (B1139204) in head and neck squamous cell carcinoma and stereotactic body radiation therapy in pancreatic cancer. patsnap.comcancer.gov Future research should focus on systematically identifying rational combination partners across various indications, understanding the synergistic mechanisms, and evaluating the safety and efficacy of these combinations in preclinical models and clinical trials. researchgate.netv.org

Development of Predictive Biomarkers for Clinical Efficacy

The identification and validation of predictive biomarkers are essential for selecting patients most likely to benefit from this compound therapy and for guiding treatment decisions. researchgate.netesmo.org While some studies have explored potential markers, such as the expression of phosphorylated STAT3 or downstream genes like c-Myc, further research is needed to identify reliable predictive biomarkers. nih.govresearchgate.net Investigating the correlation between pre-treatment molecular profiles (genomic, transcriptomic, proteomic) and response to this compound is crucial. nih.gov The role of the tumor microenvironment and immune markers as potential predictive biomarkers also warrants further exploration. researchgate.net Developing validated and integrated predictive models that incorporate multiple biomarkers may improve the selection of patients for this compound monotherapy or combination therapy. researchgate.net

Investigation of Long-Term Safety and Toxicity Profiles

While early clinical trials have suggested that this compound is generally well tolerated, comprehensive investigation into its long-term safety and toxicity profiles is necessary as it progresses through clinical development. mdpi.comaacrjournals.orgnih.govnih.gov Future research should aim to identify any potential cumulative toxicities or late-onset adverse effects associated with prolonged this compound administration. This includes detailed evaluation of its impact on various organ systems and its potential for off-target effects over extended treatment periods. Although preclinical safety studies in animals have shown no drug-related toxicity at certain doses, long-term human data is still needed. nih.gov

Q & A

Q. What is the molecular mechanism of C188-9 as a STAT3 inhibitor, and how does it differ from upstream kinase inhibitors?

this compound directly targets the SH2 domain of STAT3, binding to its phosphotyrosine peptide-binding site with a high affinity (Kd = 4.7 ± 0.4 nM). Unlike inhibitors of upstream kinases (e.g., JAK or Src), this compound does not block kinase activity but specifically disrupts STAT3 dimerization and subsequent nuclear translocation. This specificity minimizes off-target effects on other signaling pathways . Methodological Tip : Validate STAT3 inhibition via Western blot for phosphorylated STAT3 (Y705) and downstream targets (e.g., Bcl-xL, Mcl-1) while excluding upstream kinase activity.

Q. How should this compound be prepared and stored for in vitro studies to ensure stability and solubility?

this compound is soluble in DMSO (94 mg/mL, 199.36 mM) and ethanol (6 mg/mL, 12.72 mM). For in vitro use, prepare stock solutions in DMSO, aliquot to avoid freeze-thaw cycles, and store at -20°C (powder) or -80°C (dissolved). Ensure final DMSO concentrations ≤0.1% to avoid cellular toxicity .

Q. What experimental models are validated for assessing this compound-induced apoptosis, and what readouts are most reliable?

Apoptosis assays in hematologic (e.g., AML cell lines, primary MM cells) and solid tumor models (e.g., hepatocellular carcinoma) using annexin V/PI staining with flow cytometry are standard. For myeloma cells, IC50 values range from 23.07 μM (U266) to 44.16 μM (RPMI-8226). Combine with caspase-3/7 activity assays for mechanistic validation .

Q. How to design dose-response experiments for this compound in STAT3-dependent gene expression studies?

Use a logarithmic concentration range (0.1–30 μM) based on reported IC50 values (4–18 μM in primary AML samples). Include controls for STAT3 activation (e.g., G-CSF stimulation) and measure downstream targets (e.g., SOCS3, c-Myc) via qPCR or RNA-seq. Normalize to housekeeping genes and validate with STAT3-knockdown controls .

Q. What are the primary readouts for confirming STAT3 inhibition in vivo, and how are pharmacokinetic parameters optimized?

Measure tumor STAT3 phosphorylation via immunohistochemistry and serum biomarkers (e.g., IL-6, VEGF). This compound shows good oral bioavailability and tumor accumulation in mice. Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy endpoints (e.g., tumor volume reduction) .

Advanced Research Questions

Q. How does this compound synergize with epigenetic modifiers like 5-Aza-2′-deoxycytidine (DAC) in pancreatic cancer models?

this compound enhances DAC-induced demethylation by downregulating DNMT1, a key methyltransferase. In combined treatment, use methylation-specific PCR to assess promoter hypomethylation (e.g., RASSF1A) and ChIP-seq to confirm STAT3/DNMT1 co-regulation. Synergy is quantified via Chou-Talalay combination indices .

Q. How to resolve discrepancies in this compound’s effects on STAT3 versus STAT1-regulated genes in transcriptomic studies?

this compound downregulates 63% of STAT3-dependent genes (e.g., survivin) but also affects STAT1 targets (e.g., IRF1). Use dual-luciferase reporters for STAT3/STAT1 activity and siRNA knockdown to isolate contributions. RNA-seq data should be analyzed with pathway enrichment tools (e.g., GSEA) to distinguish overlapping networks .

Q. What methodological considerations are critical when translating this compound efficacy from in vitro to in vivo models of liver fibrosis?

In murine NASH models, monitor liver enzymes (AST/ALT) and histopathology (e.g., collagen deposition via Masson’s trichrome). Compare pharmacokinetics between species and adjust dosing to maintain tumor:plasma ratios >5:1. Use STAT3-luciferase reporter mice for real-time inhibition tracking .

Q. How to statistically analyze the combined effects of this compound with PARP inhibitors in myeloma cells?

Perform synergy assays (e.g., Bliss independence model) using apoptosis (annexin V) and DNA damage markers (γ-H2AX, ATM phosphorylation). Validate with Western blot for PARP cleavage and caspase-3 activation. Report significance via two-way ANOVA with Tukey’s post-hoc test .

Q. How to interpret variable apoptotic EC50 values (6–50 μM) across cell lines, and what factors contribute to resistance?

Resistance correlates with baseline STAT3 activity, tumor microenvironment (e.g., IL-6 levels), and ABC transporter expression. Pre-screen cell lines for STAT3 dependency (e.g., siRNA knockdown) and use inhibitors like verapamil to block efflux pumps. EC50 variability should be reported with 95% confidence intervals .

Data Interpretation & Ethical Considerations

  • Contradictory Data : Address batch-to-batch variability in purity (>98% required) and validate supplier certificates. Disclose conflicts of interest (e.g., patent holders in collaborative studies) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and include ethics committee approval numbers. Share raw data via repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C188-9
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxybenzenesulfonamide
(2-Hydroxynaphthalen-1-yl)oxyboronic acid
C188-9

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.